Perfluorohept-2-ene
Description
Contextualization within Perfluorinated Alkene Chemistry
Perfluorinated alkenes (PFAEs), or perfluoroolefins, are a class of organofluorine compounds characterized by a carbon-carbon double bond where all hydrogen atoms have been replaced by fluorine. This extensive fluorination dramatically alters the electronic nature of the double bond, making it electron-deficient and, consequently, highly susceptible to nucleophilic attack. researchgate.net This reactivity is often complementary to that of hydrocarbon alkenes, which are typically electron-rich and react with electrophiles. researchgate.net
The reactivity of perfluorinated alkenes is influenced by the number and position of perfluoroalkyl groups attached to the double bond. For instance, studies on the reaction of PFAEs with hydroxyl (OH) radicals have shown that the rate of reaction decreases as the number of perfluoroalkyl substitutes adjacent to the double bond increases. acs.org The geometry of the molecule, such as the distinction between cis- and trans-isomers, can also be as important for its reactivity as the degree of fluorination on the olefinic carbons. acs.org Perfluoroalkenes can undergo isomerization, such as the shift of a double bond, often catalyzed by Lewis acids like antimony pentafluoride (SbF₅). fluorine1.rufluorine1.ru Furthermore, these compounds can serve as precursors for generating stable perfluorinated carbanions through reactions with fluoride (B91410) ion sources like caesium fluoride. rsc.org
Academic Significance and Research Trajectory of Perfluorohept-2-ene
This compound is a key internal perfluoroolefin that has been featured in various academic studies focusing on synthesis and reactivity. Its research trajectory highlights its role as both a product of isomerization reactions and a reactant for creating other complex fluoroorganic compounds.
One significant area of research is the isomerization of other fluorinated molecules to form this compound. For example, the isomerization of perfluorohept-1-ene using an AlClₓFᵧ catalyst can produce a mixture of this compound and perfluorohept-3-ene (B2851162). fluorine1.ru Similarly, perfluorobutylcyclopropane can be isomerized at 100°C with antimony pentafluoride (SbF₅) to yield a mixture containing this compound. fluorine1.ru
The reactivity of this compound itself has also been a subject of investigation. When boiled with SbF₅, it participates in an equilibrium reaction, leading to a mixture that includes a shifted double bond isomer, demonstrating the lability of the double bond under strong Lewis acid catalysis. fluorine1.rufluorine1.ru Furthermore, this compound can be used as a starting material for synthesizing other valuable compounds. In the presence of a strong base and an alcohol like methanol (B129727) or ethanol, it can be converted into unsaturated fluoroethers. google.com
The compound also appears in studies related to the degradation of larger per- and polyfluoroalkyl substances (PFAS). For instance, perfluorohept-1-ene, an isomer of this compound, has been identified as a product of the thermal decomposition of perfluorooctanoic acid (PFOA). nih.gov The thermal degradation of perfluoroalkenes themselves, including C₇F₁₄ isomers, is an area of study, with research indicating they degrade at significantly lower temperatures than their saturated counterparts. acs.orgacs.org
Table 1: Selected Reactions Involving this compound
| Reactant(s) | Catalyst/Conditions | Product(s) | Reference |
|---|---|---|---|
| Perfluorohept-1-ene | AlClₓFᵧ, 1 hour | Mixture of this compound and Perfluorohept-3-ene (65:35 ratio) | fluorine1.ru |
| Perfluorobutylcyclopropane | SbF₅, 100°C | Mixture of Perfluorohept-3-ene and this compound | fluorine1.ru |
| This compound | Boiling with SbF₅ | Equilibrium mixture with other isomers (e.g., perfluorohept-3-ene) | fluorine1.ru |
| This compound | Methanol or Ethanol, Strong Base (e.g., KOH) | Unsaturated fluoroethers | google.com |
Current Research Gaps and Emerging Themes Related to this compound
The field of perfluorinated alkene chemistry is evolving, with several research gaps and emerging themes relevant to this compound. A significant gap exists in the comprehensive understanding of the thermal stability and degradation pathways for many specific PFAS isomers. acs.orgacs.org While the degradation of perfluorohept-1-ene has been studied, detailed investigations into the specific byproducts and mechanisms for internal olefins like this compound are less common.
A major emerging theme is the development of methods to convert environmentally persistent PFAS, including perfluoroalkenes, into valuable chemical products. sciencedaily.comscitechdaily.com Researchers have successfully synthesized useful ligands, such as fluorinated N-heterocyclic carbenes (NHCs), from perfluoroalkenes. sciencedaily.comscitechdaily.comchemeurope.com This approach represents a shift from purely studying the properties of these molecules to developing "upcycling" strategies that could find applications in catalysis and materials science. sciencedaily.comchemeurope.com
Another trend is the growing recognition of the vast structural diversity within the PFAS family, with thousands of different substances potentially in use. nih.gov This highlights the need for further research to characterize less-studied compounds like this compound and its isomers to understand their unique chemical behaviors. While some studies have noted the difficulty in obtaining specific perfluorinated alkenes for research, which can hamper progress, the exploration of their unique chemistry, such as reactions with nucleophiles, continues to reveal new and interesting transformations. researchgate.netacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14/c8-1(2(9)4(12,13)14)3(10,11)5(15,16)6(17,18)7(19,20)21 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHJWZHBCXGSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694136 | |
| Record name | 2-Perfluoroheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1582-32-7 | |
| Record name | 2-Perfluoroheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Perfluorohept 2 Ene and Its Precursors
Organometallic Catalysis in Perfluorohept-2-ene Synthesis
Organometallic catalysis has become an indispensable tool in modern organic synthesis, providing pathways for reactions that were previously considered unfeasible. In the realm of fluorine chemistry, these catalysts are pivotal for the selective formation and functionalization of C-F bonds and for constructing the carbon backbone of complex fluorinated molecules.
Transition metal complexes, particularly those of palladium, nickel, and iron, are central to the synthesis of perfluoroalkenes. acs.orgrsc.orgresearchgate.net These methods often involve the activation of strong C-F or C-H bonds, enabling cross-coupling reactions to build the desired molecular framework.
One innovative approach involves the photodefluorination of readily available perfluoroalkanes. In this process, an organometallic photosensitizer, such as decamethylferrocene (FeCp*₂), initiates an electron transfer that leads to the elimination of fluoride (B91410) and the formation of a double bond. acs.orgacs.org This reaction can be made catalytic by using a reducing agent like zinc to regenerate the active ferrocene (B1249389) catalyst. acs.org While this has been demonstrated for substrates like perfluoro-2-methylpentane (B1293502) to yield perfluoro-2-methyl-2-pentene, the principle is applicable to linear perfluoroalkanes to generate internal perfluoroalkenes. acs.org
Palladium catalysis is also prominent, especially in C-H functionalization reactions to introduce perfluoroalkenyl groups. rsc.org For instance, para-selective olefination of arenes with perfluoroalkenes has been achieved using palladium catalysts, demonstrating the ability to form C-C bonds with these fluorinated building blocks under mild conditions. rsc.org Similarly, nickel complexes have been identified as highly active catalysts for cross-coupling reactions that involve the selective activation of C-F bonds, a key step in building more complex molecules from simpler perfluorinated precursors. researchgate.net The general mechanism for many of these catalytic cross-couplings involves the oxidative addition of an organohalide or the activation of a C-F bond to a low-valent metal center, followed by subsequent reaction steps and reductive elimination to yield the product and regenerate the catalyst. nih.gov
Table 1: Examples of Transition Metal Systems in Perfluoroalkene Synthesis and Functionalization
| Metal Catalyst System | Reaction Type | Substrate Example | Product Example | Key Features | Citations |
| Decamethylferrocene / Zn | Catalytic Photodefluorination | Perfluoro-2-methylpentane | Perfluoro-2-methyl-2-pentene | Uses light to convert perfluoroalkanes to perfluoroalkenes. | acs.org, acs.org |
| Pd(OAc)₂ / Pyridine-based template | para-C-H Olefination | Arenes, Perfluoroalkenes | para-alkenylated arenes | High regioselectivity for C-H functionalization with perfluoroalkenes. | rsc.org |
| Ni / N-heterocyclic carbene (NHC) ligand | C-F Bond Activation / Cross-Coupling | Aryl fluorides, Grignard reagents | Biaryl compounds | Enables coupling reactions by activating strong C-F bonds. | researchgate.net |
Ligand Design and Optimization for Selective this compound Formation
The success of transition metal-mediated reactions hinges critically on the nature of the ligands coordinated to the metal center. numberanalytics.com Ligands modulate the metal's steric and electronic properties, which in turn dictates the catalyst's activity, stability, and, most importantly, its selectivity. rsc.orgrsc.org
In the synthesis of fluorinated compounds, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands. researchgate.net Their strong σ-donating ability stabilizes the metal center, while their bulky substituents can be tailored to control access to the catalytic site, thereby directing the regioselectivity of the reaction. For example, the IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene) is highly effective in nickel-catalyzed systems for activating C-F bonds. researchgate.net Recently, methods have been developed to synthesize fluorinated NHC ligands directly from perfluoroalkenes, creating a new class of ligands with enhanced electron-accepting abilities that can be used to fine-tune catalytic processes. sciencedaily.comeurekalert.org
In palladium-catalyzed C-H functionalization reactions, specially designed templates can act as directing groups to achieve high regioselectivity. An innovative pyridine-based template has been shown to be effective for the para-selective olefination of arenes with various alkenes, including perfluoroalkenes, under mild conditions. rsc.org The design of the ligand is crucial for both yield and selectivity in these transformations. rsc.org The strategic placement of charged or sterically bulky groups on the ligand can guide the self-assembly of complex catalytic structures and control the reaction outcome. rsc.org
Fluorination Strategies for this compound Synthesis
The introduction of fluorine atoms into a molecule can be achieved through various strategies, broadly categorized by the nature of the fluorinating agent. The synthesis of a specific isomer like this compound requires methods that not only introduce fluorine but also control the position of the double bond.
Direct perfluorination typically refers to the process of reacting a hydrocarbon with a highly reactive fluorinating agent, such as elemental fluorine (F₂), to replace all C-H bonds with C-F bonds. gla.ac.uk This method, while comprehensive, generally leads to saturated perfluoroalkanes rather than perfluoroalkenes. For instance, the direct fluorination of heptane (B126788) would yield perfluoroheptane.
However, a multi-step strategy that begins with direct fluorination can be employed. First, a precursor like heptane is perfluorinated to produce perfluoroheptane. Subsequently, a controlled defluorination reaction can be used to introduce the double bond. A notable example of such a defluorination is the photo-induced catalytic process using a ferrocene sensitizer, which selectively removes two vicinal fluorine atoms from a perfluoroalkane to form a perfluoroalkene. acs.orgacs.org Another approach involves mechanochemistry, where ball milling perfluorooctanoic acid (PFOA) with alumina (B75360) (Al₂O₃) can result in partial defluorination to form 1H-perfluorohept-1-ene. nih.govresearchgate.net
Electrophilic and nucleophilic fluorination reactions offer more subtle and selective ways to introduce fluorine atoms or synthesize fluorinated compounds. These methods typically start with a functionalized precursor rather than a simple hydrocarbon.
Electrophilic fluorination involves an agent that delivers a formal "F⁺" species to a nucleophilic site, such as an enol or an alkene. Modern electrophilic fluorination can be achieved using hypervalent iodine compounds in the presence of a fluoride source like hydrogen fluoride (HF). mdpi.com A catalytic cycle can be established where an iodoarene is oxidized in situ to generate the active hypervalent iodine fluorinating agent. mdpi.com While often used to fluorinate dicarbonyl compounds or ketones, these reagents can also react with styrene (B11656) derivatives, suggesting that a suitably designed heptene (B3026448) precursor could potentially be fluorinated through such a pathway to build up the perfluorinated chain. mdpi.com Additionally, the reaction of a terminal alkene like perfluorohept-1-ene with an electrophile such as chlorine monofluoride (ClF) results in the addition across the double bond to give 2-chloroperfluoroheptane, demonstrating the alkene's reactivity toward electrophiles. researchgate.net
Nucleophilic fluorination involves the attack of a fluoride ion (F⁻) or another nucleophilic fluorine source on an electrophilic carbon center. This is a common method for synthesizing fluoro-organic compounds, often involving the displacement of a leaving group. While nucleophiles can react with perfluoroalkenes to yield substitution products, google.comgoogle.com nucleophilic fluoride itself is a key catalyst for isomerization reactions that form internal perfluoroalkenes from terminal ones (see section 2.3). The synthesis could also proceed by preparing a precursor with appropriate leaving groups (e.g., a di-halo-heptene) and reacting it with a nucleophilic fluoride source to form the final product, although this is challenging due to the decreasing reactivity of C-X bonds with increasing fluorination.
Direct Perfluorination Approaches
Olefin Isomerization and Rearrangement in this compound Chemistry
The synthesis of internal perfluoroalkenes like this compound is often most efficiently achieved through the isomerization of more easily accessible isomers, such as terminal perfluoroalkenes. fluorine1.ru These reactions are typically catalyzed by strong Lewis acids or fluoride ions. thieme-connect.de
The isomerization of perfluorohept-1-ene can be effectively catalyzed by activated aluminum chloride-fluoride (AlClₓFᵧ). fluorine1.ru This reaction yields a mixture of internal isomers, primarily this compound and perfluorohept-3-ene (B2851162). fluorine1.ru The ratio of these products can be influenced by the reaction time. fluorine1.ru
Another powerful catalyst for this transformation is antimony pentafluoride (SbF₅). fluorine1.rufluorine1.ru Heating a perfluoroalkene with SbF₅ can lead to an equilibrium mixture of its isomers. fluorine1.ru For example, boiling perfluorohex-2-ene with SbF₅ results in an equilibrium mixture containing about 75-80% of one internal isomer and 20-25% of another. fluorine1.ru This process involves the reversible 1,3-migration of a fluorine atom. fluorine1.ru
Rearrangement reactions of cyclic precursors can also serve as a route to perfluoroheptenes. For instance, perfluorobutylcyclopropane, under the influence of SbF₅ at 100°C, rearranges to produce a mixture of perfluorohept-3-ene and this compound. fluorine1.ru This demonstrates that complex carbocationic rearrangements can be harnessed to construct specific perfluoroalkene isomers. fluorine1.rusmolecule.com
Table 2: Catalytic Isomerization of Perfluorohept-1-ene
| Catalyst | Temperature | Time | Product Ratio (this compound : Perfluorohept-3-ene) | Citation |
| AlClₓFᵧ | Not specified | 1 hour | 65 : 35 | fluorine1.ru |
| SbF₅ | 100°C | Not specified | Mixture formed (exact ratio not specified for this substrate) | fluorine1.ru |
SbF₅-Catalyzed Isomerization
The isomerization of perfluoroalkenes using Lewis acid catalysts represents a cornerstone in fluorocarbon chemistry for obtaining thermodynamically stable internal olefins from their terminal counterparts. Antimony pentafluoride (SbF₅) is a particularly potent catalyst for this transformation. fluorine1.rufluorine1.ru Terminal perfluoroolefins, including perfluorohept-1-ene, undergo smooth isomerization in the presence of catalytic amounts of SbF₅ to yield the corresponding internal olefin, this compound. fluorine1.rufluorine1.ru This process is highly efficient, with yields typically in the range of 80-85%. fluorine1.rufluorine1.ru
The mechanism involves the generation of a carbocation intermediate through the action of the SbF₅ on the perfluoroolefin. fluorine1.ru The isomerization is notably stereoselective, leading almost exclusively to the formation of trans-isomers. fluorine1.rufluorine1.ru This stereoselectivity is a key advantage for applications requiring specific geometric isomers. The reaction demonstrates the reversible 1,3-migration of a fluorine atom under the influence of the catalyst. fluorine1.ru
While SbF₅ is highly effective, other Lewis acids can also catalyze this reaction. Aluminum chlorofluorides (AlClₓFᵧ) have been shown to be effective catalysts for the isomerization of perfluorohept-1-ene, although the reaction conditions and product distribution may vary. fluorine1.rufluorine1.ru For instance, catalysis with AlClₓFᵧ can produce a mixture of this compound and perfluorohept-3-ene, with the ratio depending on the reaction time. fluorine1.rufluorine1.ru
Table 1: Isomerization of Perfluorohept-1-ene with AlClₓFᵧ Catalyst fluorine1.rufluorine1.ru This table illustrates the product distribution over time when using AlClₓFᵧ as a catalyst for the isomerization of perfluorohept-1-ene.
| Time (hours) | This compound (%) | Perfluorohept-3-ene (%) |
|---|
Photochemical Isomerization
Photochemical methods offer an alternative pathway for the isomerization of perfluoroolefins, proceeding through different mechanisms than acid-catalyzed routes. fluorine1.ru This technique utilizes light energy, typically UV irradiation, to promote the molecule to an electronically excited state, which can then relax to a different structural isomer. smolecule.com
While extensive research specifically on the photochemical isomerization of this compound is not widely detailed in the literature, the principles can be understood from studies on analogous compounds like perfluoropent-2-ene (B1614276) and hexafluorobenzene. fluorine1.runih.gov The "perfluoro effect," which describes the electronic influence of fluorine substituents, plays a crucial role in the photochemistry of these molecules. nih.gov Fluorine atoms can induce vibronic coupling between excited states, which can selectively promote certain reaction pathways over others. nih.gov
In some cases, photochemical isomerization can yield products that are not favored under thermodynamic control. For example, the irradiation of internal perfluoroolefins can lead to the formation of terminal olefins, which is the reverse of the isomerization observed with SbF₅ catalysis. fluorine1.ru This highlights the utility of photochemical methods in accessing less stable isomers that are otherwise difficult to synthesize.
Table 2: Comparison of Isomerization Methodologies This table compares the key features of catalytic and photochemical isomerization for perfluoroalkenes.
| Feature | SbF₅-Catalyzed Isomerization | Photochemical Isomerization |
|---|---|---|
| Driving Force | Thermodynamic Stability | Photon Absorption / Electronic Excitation |
| Typical Product | Internal Olefin (trans) fluorine1.rufluorine1.ru | Can be Terminal or Internal Olefins fluorine1.ru |
| Selectivity | High Stereoselectivity fluorine1.ru | Pathway-dependent, can be chemoselective nih.gov |
| Reversibility | Reversible process leading to equilibrium fluorine1.ru | Can be irreversible or lead to a photostationary state |
Green Chemistry Principles in this compound Synthesis
Solvent-Free and Catalytic Systems
The application of green chemistry principles to the synthesis of fluorochemicals is of growing importance. Catalytic systems, such as the SbF₅-catalyzed isomerization discussed previously, align with these principles by using sub-stoichiometric amounts of a catalyst that can, in principle, be recovered and reused, thereby minimizing waste. fluorine1.rursc.org
A significant advancement in green synthesis is the development of solvent-free reaction conditions. fluorine1.ru Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, provides a powerful solvent-free alternative. researchgate.net For instance, the mechanochemical treatment of perfluorooctanoic acid (PFOA) with aluminum oxide (Al₂O₃) at room temperature and without any solvent has been shown to produce 1H-perfluorohept-1-ene. mdpi.com This method avoids the use of hazardous organic solvents and represents a more sustainable pathway to precursors of this compound. researchgate.netmdpi.com
Similarly, direct gas-phase fluorination of olefins can be performed without a solvent, resulting in the quantitative yield of perfluorinated products under mild conditions. fluorine1.ru These solvent-free and efficient catalytic approaches reduce the environmental footprint associated with the synthesis of this compound and its precursors.
Atom Economy Considerations
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov An ideal reaction has a 100% atom economy, meaning there are no waste atoms or byproducts.
Isomerization reactions are perfect examples of 100% atom economy. nih.gov In the synthesis of this compound from perfluorohept-1-ene, the chemical formula (C₇F₁₄) remains unchanged. All atoms present in the starting material are conserved in the final product, and no other substances are generated.
C₇F₁₄ (Perfluorohept-1-ene) → C₇F₁₄ (this compound)
Table 3: Atom Economy of Different Reaction Types This table provides a conceptual comparison of the atom economy for isomerization versus elimination reactions.
| Reaction Type | General Equation | Atom Economy | Example Relevance |
|---|---|---|---|
| Isomerization | A → B | 100% | Perfluorohept-1-ene → this compound |
| Elimination | AB → A + B | < 100% | R-F + I-F → Alkene + IF₂ (Conceptual) |
Chemical Reactivity and Mechanistic Investigations of Perfluorohept 2 Ene
Electrophilic Reactions of Perfluorohept-2-ene
In contrast to their high reactivity towards nucleophiles, perfluoroalkenes are generally resistant to electrophilic attack. nih.gov The electron-withdrawing fluorine atoms deactivate the double bond towards reaction with electrophiles. However, under certain conditions, electrophilic reactions can be induced.
Direct halogenation (e.g., with Cl₂ or Br₂) of disubstituted perfluoroalkenes under ionic conditions is often unsuccessful. researchgate.net Free radical pathways are typically required for the addition of halogens across the double bond of such deactivated alkenes. researchgate.net For instance, photochemical bromination of disubstituted perfluoroalkenes gives poor yields due to the reversibility of the reaction. researchgate.net
Hydrohalogenation, the addition of hydrogen halides (e.g., HCl, HBr), is also challenging due to the low nucleophilicity of the perfluoroalkene double bond.
For electrophilic addition to occur, a highly reactive electrophile or a catalyst is generally necessary. gla.ac.uk For example, the addition of nitrosyl fluoride (B91410) to fluoro-olefins can proceed via an electrophilic mechanism for ethylene (B1197577) derivatives, but for higher fluoro-olefins, the mechanism shifts to nucleophilic. researchgate.net
Some electrophilic additions can be catalyzed by strong Lewis acids like antimony pentafluoride (SbF₅). fluorine1.rufluorine1.ru This catalyst can activate the electrophile or the alkene itself. For instance, SbF₅ can catalyze the isomerization of perfluoroalkenes, which involves the formation of carbocationic intermediates, a hallmark of electrophilic pathways. fluorine1.rufluorine1.ru Boiling perfluorohex-2-ene with SbF₅ results in an equilibrium mixture with its isomer, indicating a shift of the double bond. fluorine1.ru A similar isomerization is observed when perfluorohept-1-ene is treated with AlClₓFᵧ, yielding a mixture of this compound and perfluorohept-3-ene (B2851162). fluorine1.ru
| Reaction | Reagent | Substrate | Observation | Reference |
|---|---|---|---|---|
| Ionic Halogenation | Cl₂, Br₂, BrCl, ICl | Disubstituted perfluoroalkenes | No reaction observed under ionic conditions. | researchgate.net |
| Free Radical Bromination | Br₂/hv | Disubstituted perfluoroalkenes | Poor yields due to photochemical equilibrium. | researchgate.net |
| Isomerization | SbF₅ | Perfluorohex-2-ene | Formation of an equilibrium mixture of isomers. | fluorine1.ru |
| Isomerization | AlClₓFᵧ | Perfluorohept-1-ene | Produces a mixture of this compound and perfluorohept-3-ene. | fluorine1.ru |
Halogenation and Hydrohalogenation Pathways
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are powerful methods for the construction of cyclic molecules. Perfluoroalkenes, due to their electron-deficient nature, are known to participate in such reactions, often as reactive dienophiles or partners in [2+2] cycloadditions.
Diels-Alder and Related [4+2] Cycloadditions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reaction is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org This makes perfluorinated alkenes, with their numerous electron-withdrawing fluorine atoms, potent dienophiles. For instance, perfluorobicyclo[2.2.0]hex-1(4)-ene is so reactive that it undergoes a Diels-Alder reaction with benzene, a typically unreactive diene. nih.gov
While the general reactivity profile of perfluoroalkenes suggests they are excellent candidates for Diels-Alder reactions, specific studies detailing the participation of this compound in [4+2] cycloadditions were not found in the surveyed literature. Enzymes known as [4+2]-cyclases or Diels-Alderases can catalyze such reactions in biological systems, though this is often associated with complex natural product biosynthesis. nih.gov
[2+2] Cycloadditions for Fluoroalkene Synthesis
[2+2] cycloaddition reactions involve two unsaturated molecules combining to form a four-membered ring. fiveable.me These reactions are a key method for synthesizing cyclobutane (B1203170) derivatives. The cycloaddition of ketenes with alkenes, in particular, is a well-established method for creating cyclobutanones. pku.edu.cn The mechanism is generally considered a concerted process, allowed by orbital symmetry rules, often visualized as a [π2s + (π2s + π2s)] interaction. pku.edu.cn
The influence of fluorine substituents on the molecular orbitals of alkenes has made fluorinated compounds important models for studying cycloaddition mechanisms. sigmaaldrich.com However, specific examples and detailed research findings on the involvement of this compound in [2+2] cycloaddition reactions for the synthesis of other fluoroalkenes are not detailed in the available search results. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the mechanism and regioselectivity of intramolecular [2+2] cycloadditions of related ene-ketenes. pku.edu.cnmdpi.com
Radical Reactions and Polymerization Mechanisms of this compound
The electron-deficient double bond in this compound is susceptible to attack by radical species, leading to a variety of addition products and potentially polymerization.
Radical Addition Chemistry
Free-radical reactions of halogens with perfluoroalkenes can yield dihalo-adducts. researchgate.netresearchgate.net For example, the terminal isomer, perfluorohept-1-ene, readily undergoes free-radical addition. researchgate.net However, for internally disubstituted perfluoroalkenes like this compound, the yields from reactions such as photochemical bromination can be poor because the resulting dibromo-product may exist in a photochemical equilibrium with the starting alkene. researchgate.netresearchgate.net
The addition of radicals to other internal perfluoroalkenes has been studied. For instance, when peroxidisulfuryldifluoride reacts with perfluoro-4-methylpent-2-ene, the radical attack occurs at the C-2 position of the double bond. fluorine1.ru This suggests that the double bond in this compound would also be reactive towards radical addition.
Controlled Radical Polymerization of this compound Derivatives
Controlled radical polymerization is a powerful technique for creating polymers with well-defined architectures. While fluoropolymers are a significant class of materials, specific information regarding the controlled radical polymerization of this compound or its derivatives was not present in the searched literature. The synthesis of other fluorinated polymers often involves initiators generated from reactions with perfluoroalkenes, such as the fluorination of hexafluoropropylene trimers to create stable fluorocarbon radicals. fluorine1.ru
Reaction Kinetics and Thermodynamic Analysis of this compound Transformations
The stability and reaction rates of this compound are often discussed in the context of its isomerization from the terminal isomer, perfluorohept-1-ene. Terminal perfluoroolefins can be isomerized to more thermodynamically stable internal olefins. fluorine1.ru For example, perfluorohept-1-ene can be converted to a mixture of this compound and perfluorohept-3-ene. fluorine1.rufluorine1.ru
This isomerization can be catalyzed by Lewis acids like Antimony(V) fluoride (SbF₅) or aluminum chlorofluorides (AlClₓFᵧ). fluorine1.rufluorine1.ru With SbF₅, terminal perfluoroalkenes smoothly isomerize to the corresponding trans-2-olefins in high yield. fluorine1.ru The reaction time is an important factor when using AlClₓFᵧ as a catalyst. The isomerization of perfluorohept-1-ene with AlClₓFᵧ at 100°C shows a clear kinetic profile where the relative amounts of the isomers change over time. fluorine1.rufluorine1.ru After one hour, the mixture contains 65% this compound and 35% perfluorohept-3-ene. fluorine1.ru The vapor-phase pyrolysis of perfluorohept-1-ene at 400°C results in complete conversion to a mixture of this compound and perfluorohept-3-ene in a 1:3 ratio. thieme-connect.de The formation of internal isomers like this compound from the terminal isomer indicates their greater thermodynamic stability. fluorine1.ru
Table 1: Isomerization of Perfluorohept-1-ene with AlClₓFᵧ Catalyst fluorine1.rufluorine1.ru This table shows the product distribution over time for the isomerization reaction.
| Time (hours) | This compound (trans-isomer) | This compound (cis-isomer) | Perfluorohept-3-ene (trans-isomer) | Perfluorohept-3-ene (cis-isomer) |
| 1 | 55% | 10% | 30% | 5% |
| 3 | 40% | 10% | 40% | 10% |
| 6 | 25% | 5% | 55% | 15% |
Advanced Spectroscopic and Analytical Characterization Techniques Applied to Perfluorohept 2 Ene
X-ray Crystallography for Solid-State Structure Determination of Perfluorohept-2-ene Derivatives
While direct X-ray crystallographic analysis of this compound is uncommon due to its low boiling point, the technique is invaluable for determining the solid-state structure of its non-volatile derivatives. The reaction of perfluoroalkenes with nucleophiles such as aryl thiols can yield crystalline solids suitable for single-crystal X-ray diffraction.
For instance, studies on the reactivity of perfluoroalkenes have utilized this method to confirm the structure of complex reaction products. Research involving the reaction of perfluorohept-1-ene with sodium benzenethiolate (B8638828) and p-toluenethiolate resulted in products identified by mass spectrometry as corresponding to the formula [ArS]₇C₇F₃. google.com Although the crystal structures for these specific perfluoroheptene derivatives were not detailed, the structures of analogous compounds, such as hexakis(phenylthio)benzene (B1658453) and octakis(phenylthio)naphthalene, were unequivocally established by X-ray single-crystal diffraction, lending confidence to the structural assignments of related derivatives. google.comgla.ac.uk These analyses provide precise bond lengths, bond angles, and conformational details of the molecular framework, which are essential for understanding structure-property relationships.
The table below summarizes examples of derivatives and related compounds whose structures have been confirmed using X-ray crystallography, highlighting the utility of this technique for complex fluorinated molecules.
| Compound Class | Specific Example | Method | Key Finding |
| Thio-substituted Aromatics | Hexakis(phenylthio)benzene | X-ray Single-Crystal Diffraction | Confirmation of molecular structure. google.com |
| Thio-substituted Naphthalenes | Octakis(phenylthio)naphthalene | X-ray Single-Crystal Diffraction | Elucidation of a novel molecular conformation. gla.ac.uk |
| Thio-substituted Naphthalenes | Octakis(m-tolylthio)naphthalene | X-ray Single-Crystal Diffraction | Confirmation of molecular structure. google.com |
Chromatographic Methods for Separation and Quantification in Complex Mixtures
Chromatographic techniques are fundamental for the analysis of this compound, enabling its separation from isomers and other compounds in complex mixtures and its subsequent quantification. Both gas and liquid chromatography are employed, with the choice depending on the volatility and polarity of the analytes.
Due to its volatility, gas chromatography, often coupled with mass spectrometry (GC-MS), is the premier technique for the analysis of this compound and other perfluoroalkenes. tandfonline.comresearchgate.net GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column.
Research has shown that various isomers of perfluoroheptene can be analyzed by GC. fluorine1.ru For instance, the thermal degradation of perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA) in a GC inlet can produce perfluoroalkenes; in one study, the resulting fragmentation pattern was a better match for perfluoro-1-heptene than for PFOA itself. acs.org In another study, the mechanochemical decomposition of PFOA resulted in the formation of 1H-perfluorohept-1-ene, which was identified using GC-MS. mdpi.com
The selection of the GC column is critical for achieving successful separation. Semi-polar columns, such as those with a (6%-cyanopropylphenyl)- (94%-dimethylpolysiloxane) stationary phase (e.g., DB-624), have demonstrated good separation for various neutral per- and polyfluoroalkyl substances (PFAS), including fluorotelomer olefins. nih.gov Non-polar columns are also used for the analysis of fluorinated compounds. nih.gov For detection, both electron impact (EI) and chemical ionization (CI) can be used, with CI sometimes providing better responses for these types of compounds. tandfonline.comnih.gov
The following table presents typical parameters used in the GC analysis of perfluoroalkenes and related compounds.
| Parameter | Specification | Application Context | Reference(s) |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of perfluoroalkenes and other PFAS. | tandfonline.comacs.orgmdpi.com |
| Column Type | Semi-polar (e.g., DB-624) | Separation of neutral PFAS including fluorotelomer olefins. | nih.gov |
| Column Type | Non-polar (e.g., Rtx-502.2) | Quantification of 1H-perfluorohexene after reaction. | rsc.org |
| Ionization Mode | Electron Impact (EI) | Screening for PFCAs and FTOHs by using group-specific fragments. | tandfonline.com |
| Ionization Mode | Chemical Ionization (CI) | Provided best responses for fluorotelomer olefins and alcohols. | nih.gov |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Identification and quantification of analytes. | nih.govrsc.org |
High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of a wide array of PFAS, particularly the more polar and less volatile classes such as PFCAs and perfluoroalkane sulfonic acids (PFSAs). nih.govtandfonline.com While less common for volatile perfluoroalkenes like this compound, HPLC methods developed for other fluorinated compounds are instructive.
HPLC separations are typically performed in reversed-phase mode, using C18 or specialized columns like pentafluorophenyl (PFP) phases. chromatographytoday.comchromatographyonline.com PFP columns can offer superior selectivity for fluorinated analytes through dipole-dipole, π-π, and charge transfer interactions. chromatographyonline.com Mobile phases usually consist of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate. chromatographyonline.comsielc.com Detection is most often accomplished with tandem mass spectrometry (HPLC-MS/MS), which provides high sensitivity and selectivity. nih.gov
Although direct HPLC analysis of this compound is not widely reported, the technique is essential for analyzing its potential precursors or degradation products. For example, methods have been developed for the separation of up to 52 different PFAS, including unsaturated fluorotelomer carboxylic acids, which share structural similarities with perfluoroalkenes. nih.gov
The table below outlines common HPLC configurations used for the analysis of PFAS, which could be adapted for related compounds.
| Parameter | Specification | Application Context | Reference(s) |
| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Determination of acidic PFAS and other classes. | nih.gov |
| Column Type | Pentafluorophenyl (PFP) | Separation of 30 perfluorinated compounds, including isomers. | chromatographyonline.com |
| Column Type | C18 (e.g., YMC-Triart C18) | Robust analysis and isomer separation of various PFAS. | chromatographytoday.com |
| Mobile Phase | Acetonitrile/Water with Ammonium Formate | Separation of perfluoroalkyl acids on a mixed-mode column. | sielc.com |
| Mobile Phase | Methanol/Water with Ammonium Acetate | Separation of 30 PFCs on a PFP column. | chromatographyonline.com |
| Detector | Triple Quadrupole Mass Spectrometer | Quantitative analysis of 47 different PFAS. | nih.gov |
| Detector | High-Resolution Mass Spectrometry (HRMS) | Non-target screening for organofluorines in complex samples. | tandfonline.com |
Theoretical and Computational Chemistry Studies of Perfluorohept 2 Ene
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a chemical system.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like Perfluorohept-2-ene.
DFT studies on analogous fluoroalkenes have been used to investigate their structure, charge distribution, and reactivity. nih.gov Calculations are often performed using functionals like B3LYP or ωB97X-D, paired with basis sets such as 6-311++G(2d,p) or aug-cc-pVTZ to provide a robust description of the electronic environment. nih.govresearchgate.net For perfluoroalkenes, the high electronegativity of fluorine atoms significantly influences the electron density, creating a highly polarized molecule. This polarization is critical in determining the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbon-carbon double bond.
Computational studies on similar perfluoroalkenes reveal that one-electron reduction leads to significant distortions in their geometric structures, a phenomenon attributed to the mixing of π* and σ* orbitals at the double-bonded carbons. lu.senih.gov
Table 1: Representative DFT Functionals and Basis Sets in Fluoroalkene Studies
| Method/Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-311++G(2d,p) | Structure, charge distribution, hydrogen bonding | nih.gov |
| B3LYP | 6-311+G(2df,p) | Hyperfine splittings in radical anions | lu.senih.gov |
| ωB97X-D | 6-311+G(d,p) | Bond dissociation energies | researchgate.net |
Ab initio methods, which are based on first principles without empirical parameterization, provide a high level of theory for analyzing reaction pathways. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to accurately calculate the energies of reactants, products, and transition states.
For perfluoroalkenes, these methods are crucial for understanding reaction mechanisms such as ozonolysis or thermal degradation. nih.govacs.org High-level computational studies on the thermal degradation of related perfluoroalkyl compounds show that initial steps involve C-C bond homolytic cleavages, with bond dissociation energies in the range of 75-90 kcal/mol. researchgate.netnih.gov The resulting radicals can then undergo further reactions, including the loss of a fluorine radical to form volatile perfluoroalkenes. researchgate.netnih.gov Ab initio calculations, often combined with DFT for geometry optimizations, can elucidate complex reaction networks and predict the most favorable pathways. researchgate.net
Density Functional Theory (DFT) for this compound
Molecular Dynamics Simulations for Conformational Analysis of this compound
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes over time.
For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. The rigidity of perfluoroalkanes compared to their hydrocarbon counterparts is a key characteristic that influences their physical properties. ethz.ch This increased rigidity arises from the steric hindrance and electrostatic repulsion between the large fluorine atoms. MD simulations can quantify this rigidity by analyzing torsional angle distributions and calculating the energy required for bond rotation, helping to explain bulk properties that are dependent on molecular shape and flexibility. ethz.ch
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation. For perfluoroalkenes, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR).
Theoretical calculations can predict ¹⁹F NMR chemical shifts, which are highly sensitive to the local electronic environment. By comparing calculated shifts with experimental spectra, the accuracy of the computational model and the proposed molecular structure can be confirmed.
In studies of perfluoroalkene radical anions, DFT methods (like B3LYP) have been successfully used to compute isotropic hyperfine splittings for ESR spectroscopy. lu.senih.gov The computed values for related compounds were found to be within 6% of experimental values, demonstrating the predictive power of these computational approaches. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to compute electronic excitation energies, providing predictions for UV-Visible spectra. lu.se
Table 2: Comparison of Experimental and Computed ESR Hyperfine Splittings (mT) for Analogous Perfluoroalkene Radical Anions
| Compound | Nuclei | Experimental hf splitting (mT) | Computational Method | Reference |
|---|---|---|---|---|
| Hexafluorocyclobutene⁻ | 2F (C=C) | 15.2 | B3LYP/6-311+G(2df,p) | nih.gov |
| 2F | 6.5 | |||
| 2F | 1.1 | |||
| Octafluorocyclopentene⁻ | 2F (C=C) | 14.7 | B3LYP/6-311+G(2df,p) | nih.gov |
| 2F | 7.4 |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Understanding a chemical reaction requires detailed knowledge of the reaction mechanism, including the high-energy transition state (TS) that connects reactants and products. Computational chemistry allows for the direct calculation of the geometry and energy of these transient species.
For reactions involving perfluoroalkenes, such as nucleophilic addition or cycloaddition, TS analysis can reveal the reaction's feasibility and selectivity. High-level computational studies on related compounds have identified pathways involving F atom shifts with activation energies of approximately 30-45 kcal/mol and subsequent β-scissions with activation energies of 30-40 kcal/mol. researchgate.netnih.gov By locating the TS on the potential energy surface and calculating its energy (the activation energy), chemists can predict reaction rates and understand how substituents affect reactivity. This is particularly important in fluoroalkene chemistry, where the electronic effects of fluorine atoms play a dominant role. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.net These models are built by calculating a set of molecular descriptors and using regression techniques to create a mathematical equation that can predict the property of interest for new or untested compounds. unistra.fr
For this compound and its analogues, QSPR models can be developed to predict properties like boiling point, viscosity, or solubility. researchgate.net The process involves several steps:
Data Set Selection : A diverse set of perfluoroalkenes with known experimental property values is compiled.
Descriptor Calculation : Various molecular descriptors (e.g., topological, electronic, quantum mechanical) are calculated for each molecule in the set. unistra.fr
Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that links the descriptors to the property. unistra.fraidic.it
Validation : The model's predictive power is tested using an external set of compounds not used in the model's creation. aidic.it
QSPR models are valuable for screening large numbers of compounds, prioritizing synthetic targets, and reducing the need for extensive experimental testing, which is particularly useful in the context of REACH regulations. aidic.it
Applications of Perfluorohept 2 Ene in Advanced Materials and Chemical Synthesis
Perfluorohept-2-ene as a Monomer in Fluoropolymer Synthesis
This compound serves as a fundamental monomer in the creation of high-performance fluoropolymers. ontosight.ai These polymers are known for their exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications such as specialized coatings and insulation materials. ontosight.ai The polymerization of this compound and its derivatives can be initiated through various methods, including radical polymerization, to produce materials with tailored properties. researchgate.net
Copolymers with Other Fluoroalkenes
To further enhance and modify the properties of fluoropolymers, this compound can be copolymerized with other fluoroalkenes. This process allows for the creation of a wide range of materials with specific characteristics. For instance, copolymerization can be used to improve the flexibility or processing attributes of the resulting polymer. The ability to form copolymers expands the utility of this compound beyond homopolymers, enabling the development of advanced materials for high-tech applications in industries like aerospace and electronics. researchgate.net
Synthesis and Characterization of this compound Derived Polymers
The synthesis of polymers from this compound involves carefully controlled polymerization reactions. nih.gov Characterization of these polymers is crucial to understanding their structure and performance. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) are employed to determine the molecular weight and structure of the resulting polymers. researchgate.net Thermal analysis methods are also used to assess the stability and degradation behavior of these fluoropolymers. nih.gov The data obtained from these characterization techniques are essential for optimizing the synthesis process and ensuring the final material meets the desired specifications for its intended application.
Table 1: Polymerization Methods and Characterization Techniques for this compound Derived Polymers
| Polymerization Method | Characterization Technique | Information Obtained |
| Radical Polymerization | NMR Spectroscopy | Molecular structure, monomer incorporation |
| Photo-induced Cationic Polymerization | Gel Permeation Chromatography (GPC) | Molecular weight and distribution |
| Thermal Cyclopolymerization | Thermal Analysis (e.g., TGA, DSC) | Thermal stability, degradation temperature |
| Anionic Ring-Opening Polymerization | FTIR Spectroscopy | Functional groups present in the polymer |
This compound as a Building Block in Fluorinated Organic Synthesis
The reactivity of the double bond in this compound makes it a valuable building block in fluorinated organic synthesis. It can undergo various chemical transformations to introduce the perfluoroheptyl group into a wide array of organic molecules, thereby imparting unique properties associated with fluorination.
Synthesis of Fluorinated Surfactants and Emulsifiers
This compound is a precursor in the synthesis of fluorinated surfactants and emulsifiers. These compounds are highly effective at reducing surface tension and are used in a variety of applications. Research has focused on creating novel branched fluorinated surfactants from perfluoroalkenes to develop alternatives to traditional long-chain fluorinated surfactants with improved environmental profiles. sioc-journal.cnmdpi.com The synthesis often involves a multi-step process to introduce hydrophilic groups to the fluorinated backbone derived from this compound. sioc-journal.cnmdpi.com The resulting surfactants exhibit excellent surface activity at low concentrations. mdpi.com
Synthesis of Pharmaceutical and Agrochemical Intermediates
The incorporation of fluorine into pharmacologically and agrochemically active molecules can significantly enhance their efficacy and stability. this compound serves as a key intermediate in the synthesis of these complex molecules. arkema.com By utilizing this compound, chemists can introduce perfluoroalkyl chains into a molecule's structure, which can influence properties such as lipophilicity and metabolic stability. This makes it a valuable tool in the development of new drugs and crop protection agents. kingchem.com
Role of this compound in Specialty Chemical Production
This compound plays a role in the production of various specialty chemicals. Its derivatives are explored for use in applications such as heat transfer media and as components in fire extinguishing agents. google.com The unique properties conferred by the high degree of fluorination make these specialty chemicals suitable for demanding environments where thermal and chemical stability are paramount.
This compound in Advanced Refrigerant and Solvent Design
This compound, a member of the perfluoroalkene family, is gaining attention in the fields of advanced refrigerant and solvent design due to its distinct physicochemical properties. cymitquimica.com Its high thermal and chemical stability, coupled with a low surface tension and non-flammable nature, make it a candidate for specialized applications aimed at replacing traditional substances with higher environmental impacts. cymitquimica.comopteon.com
Research into next-generation refrigerants is largely driven by the need for fluids with low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP). honeywell.com Hydrofluoroolefins (HFOs), such as this compound, are being investigated as alternatives to hydrofluorocarbons (HFCs), which are being phased out under global regulations. honeywell.comiifiir.org The double bond in the olefin structure of this compound allows for faster atmospheric degradation compared to its saturated perfluoroalkane counterparts, leading to a lower GWP.
In solvent applications, particularly for the electronics and semiconductor industries, precision cleaning requires solvents with high purity, chemical inertness, and specific volatility. epo.org this compound is explored in azeotropic or azeotrope-like compositions, which are mixtures that boil at a constant temperature without a change in composition. epo.org These formulations are valuable for vapor degreasing and cleaning applications where consistent performance and efficient recovery are critical. For instance, azeotropic mixtures containing perfluoroheptene have been developed for cleaning surfaces like magnetic disk media. epo.org
Detailed Research Findings
Investigations into this compound often involve its isomers and related compounds. It can be produced through the isomerization of perfluorohept-1-ene. fluorine1.ru For example, the isomerization of perfluorohept-1-ene using an AlClxFy catalyst can yield a mixture of this compound and perfluorohept-3-ene (B2851162). fluorine1.rufluorine1.ru
In the context of heat transfer, patent literature describes compositions comprising fluorinated olefins for use in high-temperature heat pumps and Organic Rankine Cycles (ORC), which convert heat into useful work. google.com While specific performance data for pure this compound as a primary refrigerant is limited in publicly available research, it is often included as a component in refrigerant or heat transfer fluid blends. epo.orggoogle.com For example, it has been used as a starting material for the synthesis of fluorinated epoxides, which themselves are evaluated for use as refrigerants and heat transfer media. google.com
As a solvent, this compound is typically part of a mixture designed to achieve specific solvency and physical properties. A European patent describes a composition containing a mixture of perfluorohept-3-ene and this compound, along with other components like HFC-4310mee, trans-1,2-dichloroethylene, and methanol (B129727), to form an azeotropic or azeotrope-like mixture. epo.org Another patent details azeotropic compositions of methoxy (B1213986) perfluoroheptene (which can include (E)-4-methoxy-perfluorohept-2-ene isomers) with dimethyl carbonate. google.com These advanced solvent systems are designed to offer effective cleaning without the environmental drawbacks of older chlorofluorocarbon (CFC) solvents. epo.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇F₁₄ cymitquimica.comchemnet.com |
| Molecular Weight | 350.05 g/mol chemnet.comlookchem.com |
| CAS Number | 1582-32-7 cymitquimica.comchemnet.com |
| Boiling Point | 89.3°C at 760 mmHg chemnet.com |
| Density | 1.637 g/cm³ chemnet.com |
| Flash Point | 17.3°C chemnet.com |
| Vapor Pressure | 66.5 mmHg at 25°C chemnet.com |
| Refractive Index | 1.27 chemnet.com |
Table 2: Applications of this compound in Refrigerant and Solvent Formulations
| Application Area | Formulation Type | Key Findings/Purpose |
|---|---|---|
| Refrigerants / Heat Transfer | Component in blends | Used as an intermediate or component in fluids for high-temperature heat pumps and Organic Rankine Cycles. google.comgoogle.com |
| Precision Cleaning Solvents | Azeotropic mixtures | Forms azeotropic or azeotrope-like compositions with other solvents (e.g., HFC-4310mee, trans-1,2-dichloroethylene) for consistent cleaning performance. epo.org |
| Chemical Synthesis | Starting material | Used to synthesize other functional fluids, such as fluorinated epoxides, which are then used in refrigerant applications. google.com |
Environmental Transformation and Degradation Pathways of Perfluorohept 2 Ene Chemical Perspective
Photolytic Degradation of Perfluorohept-2-ene in Atmospheric Models
Neutral and volatile per- and polyfluoroalkyl substances (PFAS), including perfluoroalkenes like this compound, are more likely to be found in the atmosphere compared to their ionic counterparts. canada.ca In the atmosphere, the primary degradation pathway for such organic compounds is through photolytic processes, particularly reactions with hydroxyl (•OH) radicals. The process is initiated by sunlight, which provides the energy to generate these highly reactive radicals.
While specific experimental studies on the photolytic degradation of this compound are not extensively documented in publicly available literature, the degradation mechanism can be inferred from studies on analogous perfluorinated alkenes. researchgate.net The atmospheric degradation of perfluoroalkenes is primarily driven by their reaction with •OH radicals. The rate of this reaction is highly dependent on the specific isomer and the position of the double bond. researchgate.net For instance, studies on other perfluoroalkenes have shown that reactivity decreases with increased fluorination of the carbon atoms in the double bond. researchgate.net The atmospheric lifetimes of related perfluoroalkene isomers can vary from days to months, depending on their specific structure and reactivity with •OH radicals. researchgate.net It is expected that this compound would degrade via a similar mechanism, where the •OH radical adds across the double bond, initiating a series of reactions that lead to the fragmentation of the molecule.
Table 1: Key Factors in Atmospheric Degradation of Perfluoroalkenes
| Factor | Description | Relevance to this compound |
|---|---|---|
| Volatility | The tendency of a substance to vaporize. | As a neutral molecule, this compound is expected to be sufficiently volatile to partition into the atmosphere. canada.ca |
| Hydroxyl Radical (•OH) Reactivity | The rate at which the compound reacts with •OH radicals, the primary atmospheric oxidant. | This is the presumed dominant degradation pathway. The specific rate constant for this compound is not reported but is crucial for determining its atmospheric lifetime. researchgate.net |
Hydrolytic Stability and Degradation of this compound
Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to break down. Due to the immense strength of the carbon-fluorine (C-F) bond, perfluorinated compounds like this compound are exceptionally resistant to hydrolysis under typical environmental pH and temperature conditions.
There is a notable lack of specific experimental data on the hydrolysis of this compound. This absence of data itself suggests a very high degree of hydrolytic stability. The electron-withdrawing nature of the fluorine atoms shields the carbon backbone from nucleophilic attack by water molecules. Unlike some partially fluorinated or non-fluorinated alkenes, perfluoroalkenes are not expected to undergo significant hydrolytic degradation in aquatic systems. Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound.
Oxidative Transformation Mechanisms of this compound
In atmospheric and potentially some engineered environments, oxidative transformation is a key degradation mechanism. As discussed, in the gas phase, this primarily involves reactions with hydroxyl radicals. researchgate.net In other media, different oxidants could play a role.
Quantum chemical analyses performed on the isomeric compound, perfluorohept-1-ene, indicate that oxygen atoms are critical for the decomposition of perfluoroalkenes. The oxidative transformation of perfluorohept-1-ene has been shown to produce smaller, more volatile fluorinated compounds, such as Hexafluoroethane (C₂F₆) and Tetrafluoromethane (CF₄), particularly at elevated temperatures.
It is plausible that this compound follows a similar oxidative pathway. The reaction would likely initiate with the addition of an oxidant (like •OH) to the C=C double bond. This would form a highly reactive intermediate radical, which could then undergo further reactions involving C-C bond cleavage (β-scission) and fluorine atom shifts, ultimately leading to the fragmentation of the parent molecule into smaller perfluorinated or partially fluorinated substances. nsf.gov Studies on various PFAS isomers have demonstrated that branched isomers can be more reactive and susceptible to degradation than their linear counterparts, a principle that underscores the importance of the specific molecular structure in determining transformation rates. nih.gov
Thermal Decomposition Pathways of this compound
Thermal decomposition is a significant degradation pathway for perfluoroalkenes, particularly in high-temperature environments such as industrial incineration. Computational studies on the thermal degradation of related compounds show that the process involves complex reaction pathways. nsf.gov
For perfluoroalkenes, thermal degradation can proceed through:
Homolytic Cleavage: At high temperatures, the C-C bonds can break, forming carbon-centered radicals. nsf.gov
β-Scission: These radicals can then decompose further by breaking the bond beta to the radical center, leading to the formation of smaller alkenes and radicals. nsf.gov
Fluorine Atom Shifts: Intramolecular rearrangement via the shifting of a fluorine atom can precede or compete with β-scission, leading to different isomeric products. nsf.gov
Isomerization: Under certain catalytic conditions, such as heating with antimony pentafluoride (SbF₅), the double bond in this compound can migrate, leading to an equilibrium mixture with other isomers. fluorine1.ru
Pyrolysis of fluorinated precursors is a method that can generate various perfluoroalkene isomers, with the product distribution being highly dependent on temperature and reaction time. The thermal decomposition of this compound is expected to yield a mixture of smaller perfluorinated compounds.
Table 2: Potential Products from Thermal Decomposition of this compound
| Product Class | Examples | Formation Pathway |
|---|---|---|
| Smaller Perfluoroalkenes | Perfluorohex-2-ene, Perfluoropropene | C-C bond cleavage and subsequent radical reactions. nsf.gov |
| Perfluoroalkanes | Tetrafluoromethane (CF₄), Hexafluoroethane (C₂F₆) | Fragmentation and recombination of radical intermediates. |
| Toxic Gases | Hydrogen Fluoride (B91410) (HF) | Can be formed if a source of hydrogen is present. |
| Carbon Oxides | Carbon Dioxide (CO₂), Carbon Monoxide (CO) | Can be formed under oxidative thermal conditions. |
Abiotic Environmental Fate in Water and Soil Systems (Chemical Processes)
The abiotic fate of this compound in water and soil is governed by its physicochemical properties, primarily its low reactivity and partitioning behavior. eurofins.com Due to its chemical stability, significant abiotic degradation in water and soil, apart from photolysis, is unlikely.
The partitioning of the compound between water, soil, and air is a critical process. The differing properties of PFAS isomers are known to affect their migration and partitioning in the aquatic environment. eurofins.com Branched isomers have been observed to be enriched in natural waters compared to their linear counterparts, suggesting they may be less prone to sorption onto sediments. eurofins.com While specific sorption coefficients (such as K_oc) for this compound are not available, it is expected to adsorb to organic carbon in soil and sediment. This process would reduce its mobility in groundwater but increase its persistence in the solid phase.
Mechanochemical degradation, an abiotic process involving mechanical force (e.g., ball milling) with reagents like aluminum oxide, has been shown to degrade PFOA into 1H-perfluorohept-1-ene. nih.gov While not a natural process, it demonstrates a potential abiotic pathway for transforming perfluorinated compounds.
Analytical Detection of this compound Degradation Products
The identification and quantification of degradation products of this compound require sophisticated analytical techniques. The complexity of potential degradation mixtures, which can include various smaller perfluorinated compounds and isomers, presents a significant analytical challenge. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for this purpose. It is well-suited for separating and identifying volatile organic compounds. GC-MS has been effectively used for the real-time monitoring of product composition during the pyrolysis of fluorinated precursors to optimize the yield of specific perfluoroalkene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹⁹F NMR, is another powerful technique. It can provide detailed structural information, helping to distinguish between different isomers of degradation products.
A major challenge in the analysis of PFAS degradation is the lack of standardized methods for differentiating and quantifying isomers. nih.gov Many analytical procedures may not distinguish between isomers like perfluorohept-1-ene and this compound, potentially leading to an incomplete understanding of transformation pathways and environmental fate.
Synthesis and Characterization of Perfluorohept 2 Ene Derivatives and Analogues
Branched and Cyclic Perfluorohept-2-ene Analogues
The synthesis of branched and cyclic analogues of this compound often relies on the fluoride-ion-catalyzed oligomerization of smaller perfluoroalkenes or the reaction of perfluoroolefins with various reagents. These methods allow for the construction of complex carbon skeletons that would be difficult to achieve through other means.
Branched perfluoroalkenes are frequently synthesized from the oligomerization of hexafluoropropylene. Under the influence of a fluoride-ion catalyst, such as cesium fluoride (B91410), and a crown ether, hexafluoropropylene can be converted into branched dimers and trimers. fluorine1.ru Among the trimers formed are isomers analogous to perfluoroheptene, such as perfluoro-3-ethyl-2,4-dimethylpent-2-ene and perfluoro-2,4-dimethylhept-3-ene. fluorine1.rufluorine1.ru Another approach involves the fluoride-induced reaction between different perfluoroolefins; for instance, the reaction of perfluoropropene with perfluorobut-2-ene yields the branched product perfluoro-2,3-dimethylpent-2-ene. rsc.org
The direct fluorination of branched fluoroolefins is a key method for producing their saturated counterparts, which have applications as heat-carriers and dielectric fluids. fluorine1.ru For example, perfluoro-2-methylpent-2-ene can be fluorinated to produce perfluoro-2-methylpentane (B1293502) with a quantitative yield. fluorine1.ru
Synthesis of Branched Perfluoroalkene Analogues
| Reactant(s) | Catalyst/Reagent | Product(s) | Reference |
|---|---|---|---|
| Hexafluoropropylene | Fluoride ion, Crown ether | Perfluoro(4-methyl-3-isopropylpent-2-ene), Perfluoro(3-ethyl-2,4-dimethylpent-2-ene) | fluorine1.ru |
| Perfluoropropene, Perfluorobut-2-ene | Fluoride ion | Perfluoro-2,3-dimethylpent-2-ene | rsc.org |
| Perfluoro-2-methylpent-2-ene | Elemental Fluorine | Perfluoro-2-methylpentane | fluorine1.ru |
The synthesis of cyclic analogues often involves intramolecular cyclization or dimerization reactions. Perfluorinated dienes, in the presence of antimony pentafluoride (SbF₅), can yield derivatives of cyclopentene. fluorine1.ru Dimerization is also a common route; for example, perfluoropent-1,3-diene can undergo cyclodimerization to form a cyclobutane (B1203170) system. fluorine1.ru Similarly, perfluorocyclobutene can be dimerized in the presence of pyridine. fluorine1.ru
Functionalized this compound Derivatives
The electron-deficient double bond in this compound and its analogues is susceptible to attack by a variety of nucleophiles, enabling the synthesis of a wide range of functionalized derivatives. The reaction outcomes are often dependent on the nature of the nucleophile and the reaction conditions.
Oxygen-Based Functionalization: Internal perfluoroolefins react with O-nucleophiles like alcohols and phenols, typically in the presence of a base such as triethylamine (B128534) or potassium hydroxide, to yield fluorine substitution products. fluorine1.ru For instance, perfluoro-2-methylpent-2-ene reacts with methanol (B129727), phenol, and even water (in the case of the perfluorobut-2-ene dimer) to form ether or furan (B31954) derivatives. fluorine1.ru The reaction with alcohols can be controlled to produce either vinyl ethers (substitution products) or alkoxy addition products, which can be subsequently dehydrofluorinated to yield fluorine-containing allyl ethers. osti.gov
Reactions of Perfluoro-2-methylpent-2-ene with O-Nucleophiles
| Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|
| Methanol | Base catalyst | Methoxy-substituted vinyl ether | fluorine1.ru |
| Phenol | KOH, THF | Phenoxy-substituted propenyloxy benzene | fluorine1.ru |
| Ethyleneglycol | Triethylamine | Mixture including vinylether derivatives | fluorine1.ru |
| Alcohols | Varying base concentration | Vinyl ethers or 2-hydro-3-alkoxyperfluoropentanes | osti.gov |
Nitrogen-Based Functionalization: Nitrogen nucleophiles provide a route to various nitrogen-containing fluorinated compounds. Primary amines react with perfluoro-2-methylpent-2-ene to form 1,4-addition products, specifically N-substituted imines. fluorine1.ru If a bifunctional nucleophile like ethylenediamine (B42938) is used, intramolecular cyclization can occur to form heterocyclic structures such as diazepines. fluorine1.ru Secondary amines, such as diethylamine, react to form enamine derivatives. fluorine1.ru Another route to nitrogen functionalization involves the reaction of highly branched perfluoroalkenes with sodium azide, which can produce stable perfluoro-2H-azirine derivatives. researchgate.net
Sulfur-Based Functionalization: Thiolate nucleophiles have also been used to functionalize perfluoroalkenes. For example, perfluorohept-1-ene reacts with sodium benzenethiolate (B8638828) and p-toluenethiolate, leading to extensive substitution of fluorine atoms with thioether groups. google.com
Stereoisomeric Studies of Substituted Perfluorohept-2-enes
The stereochemistry of reactions involving perfluoroalkenes is a critical aspect of their chemistry. The synthesis of substituted derivatives can often lead to the formation of stereoisomers, and their relative formation and reactivity provide valuable mechanistic insights. This compound itself exists as (E) and (Z) isomers. cymitquimica.comnih.gov
Studies on the reactions of perfluoro-2-methylpent-2-ene with primary amines have shown that the resulting N-substituted imine products are formed as a 1:1 mixture of syn- and anti-isomers. fluorine1.ru This lack of stereoselectivity suggests that the intermediate is flexible or that the energy barrier for interconversion is low under the reaction conditions.
In a different system, the reaction of perfluoroallenes with methanol was found to produce mixtures of cis- and trans-isomers of the resulting 2-methoxy-1,3-dienes. rsc.org Notably, the study observed that the cis-dienes underwent subsequent ring-closure reactions more rapidly than their trans counterparts, demonstrating a clear case where stereoisomerism directly influences reactivity. rsc.org These findings highlight how the rigid geometry of fluorinated systems can be exploited to control the outcome of subsequent transformations.
Structure-Reactivity Relationships within this compound Homologues
The reactivity of perfluoroalkenes is highly dependent on their molecular structure, including chain length, the position of the double bond, and the degree of branching. Comparisons between this compound and its homologues illustrate these relationships.
Effect of Chain Length and Isomerism: The position of the double bond is a primary determinant of reactivity. Perfluoropent-1-ene, a terminal alkene, exhibits different reactivity patterns compared to the internal alkene perfluoropent-2-ene (B1614276). smolecule.com When comparing internal alkenes of different chain lengths, such as perfluoropent-2-ene and this compound, the primary differences are observed in their physical properties, although reactivity can also be affected. smolecule.com Thermal degradation studies showed that unsaturated compounds like perfluorohept-1-ene and perfluorooct-1-ene (B1351128) degrade at significantly lower temperatures (starting around 200-300 °C) compared to their saturated alkane counterparts (requiring ≥600 °C), underscoring the role of the C=C double bond as a reactive site. researchgate.net
Effect of Branching and Substitution: Branching in the perfluoroalkyl chain can significantly alter the reactivity profile compared to linear analogues. smolecule.com The presence of bulky groups near the double bond can sterically hinder nucleophilic attack or favor the formation of different isomers. The reactivity of a perfluoroolefin in fluorination reactions is also sensitive to its structure. It has been observed that a perfluoroolefin with a fluorine atom directly on the double bond is more reactive towards elemental fluorine than a more sterically hindered olefin where the double bond is shielded by perfluoroalkyl groups. fluorine1.ru The reaction of perfluoro-3,4-dimethylhex-3-ene over different metal catalysts (iron vs. platinum) leads to different patterns of defluorination and fragmentation, producing distinct fluorinated dienes, which showcases how the reaction environment interacts with the substrate's structure to determine the outcome. rsc.org
Future Research Directions and Emerging Challenges in Perfluorohept 2 Ene Chemistry
Development of Novel Catalytic Systems for Perfluorohept-2-ene Transformations
The transformation of perfluoroalkenes like this compound into other valuable compounds is a key area of research. While methods exist for the isomerization and synthesis of perfluoroalkenes, the development of more efficient and selective catalytic systems remains a critical challenge.
Current research has shown that catalysts like antimony pentafluoride (SbF₅) and aluminum chlorofluoride (AlClₓFᵧ) can facilitate the isomerization of perfluoroalkenes. fluorine1.rufluorine1.ru For instance, the isomerization of perfluorohept-1-ene using AlClₓFᵧ can yield a mixture of this compound and perfluorohept-3-ene (B2851162). fluorine1.rufluorine1.ru Similarly, perfluorobutylcyclopropane can be converted to a mixture of perfluorohept-3-ene and this compound at 100°C using SbF₅. fluorine1.rufluorine1.ru
Future research should focus on developing novel catalytic systems that offer greater control over the reaction products. This includes the design of catalysts that can selectively produce a specific isomer of perfluoroheptene or facilitate other transformations such as additions, cycloadditions, and polymerizations. The use of photoredox catalysis, which has shown promise in the synthesis of perfluoroalkylated alkenes, could be a fruitful avenue to explore for this compound transformations. nih.gov Furthermore, exploring catalytic systems that enable the defluorination of perfluoroalkanes to produce perfluoroalkenes under milder conditions is another important research direction. acs.orgacs.org
| Catalyst | Reactant(s) | Product(s) | Temperature (°C) | Reference(s) |
| AlClₓFᵧ | Perfluorohept-1-ene | This compound and Perfluorohept-3-ene | Not Specified | fluorine1.rufluorine1.ru |
| SbF₅ | Perfluorobutylcyclopropane | Perfluorohept-3-ene and this compound | 100 | fluorine1.rufluorine1.ru |
Integration of this compound into Sustainable Chemical Processes
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important. chemmethod.comnumberanalytics.com Integrating this compound into sustainable chemical processes is a significant challenge, given the persistence of many fluorinated compounds in the environment.
One area of focus could be the use of this compound in fluorous biphase catalysis, where the fluorinated phase can be easily separated from the product phase, simplifying purification and catalyst recycling. researchgate.net Additionally, exploring solvent-free reaction conditions for the synthesis and transformation of this compound, potentially using mechanochemistry, could significantly reduce the environmental impact. nih.gov
Research into the lifecycle of this compound and its potential degradation pathways is crucial for its sustainable application. Developing biodegradable or easily recyclable materials from this compound would be a major breakthrough. Furthermore, investigating its use in applications that contribute to sustainability, such as in materials for energy storage or CO₂ capture, could provide a green rationale for its production and use. findaphd.com
Exploration of Novel Applications in Advanced Materials Science
The unique properties of perfluoroalkenes suggest their potential in the development of advanced materials. Perfluorohept-1-ene, a related isomer, is already used as a monomer for the production of fluoropolymers with high thermal stability and chemical resistance. ontosight.ai
Future research should explore the polymerization of this compound to create novel fluoropolymers with tailored properties. These materials could find applications in demanding environments, such as in the aerospace industry or as high-performance coatings. mt.com The incorporation of this compound into copolymers could also lead to materials with a unique combination of properties.
Beyond polymers, the potential of this compound in the synthesis of functional molecules for materials science is vast. For example, its derivatives could be investigated as components of liquid crystals, or as building blocks for the synthesis of complex fluorinated molecules with specific electronic or optical properties.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring of this compound Reactions
A deeper understanding of the reaction mechanisms and kinetics of this compound transformations is essential for optimizing existing processes and developing new ones. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of these reactions are critical tools in this endeavor.
Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction, providing valuable kinetic data and mechanistic insights. mt.comresearchgate.net For instance, in-situ FTIR has been successfully used to monitor fluorination processes. researchgate.net Similarly, in-situ Raman spectroscopy has been employed to monitor mechanochemical reactions involving fluorinating agents. beilstein-journals.org
The application of these techniques to the study of this compound reactions would provide a wealth of information. For example, monitoring the isomerization of perfluorohept-1-ene to this compound in real-time could help in optimizing catalyst performance and reaction conditions. Furthermore, coupling these spectroscopic methods with reaction calorimeters would provide a comprehensive understanding of the reaction energetics. mt.com
Computational Design of Next-Generation Perfluoroalkene Systems
Computational chemistry offers a powerful tool for the design and prediction of the properties of new molecules and materials. In the context of perfluoroalkenes, theoretical studies can provide valuable insights into their reactivity, electronic structure, and potential applications.
Molecular modelling and theoretical calculations have been used to study the reactions of fluoroalkenes, correlating calculated properties with observed reactivity. rsc.org Density Functional Theory (DFT) has been employed to investigate the mechanism of fluoroalkene metathesis, revealing the complexities of productive and non-productive catalytic cycles. beilstein-journals.org Furthermore, computational studies have been instrumental in understanding the mechanistic details of rhodium-catalyzed reactions involving fluoroalkenes. snnu.edu.cnacs.org
Q & A
Q. What methodologies ensure reproducibility in long-term ecological studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
